molecular formula C30H21N5O3S B11600441 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 623932-98-9

2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11600441
CAS No.: 623932-98-9
M. Wt: 531.6 g/mol
InChI Key: WVVMZMJTEBBBFY-XYGWBWBKSA-N
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Description

2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that features a unique combination of benzofuran, pyrazole, and thiazolo[3,2-b][1,2,4]triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its multi-functional structure, which combines the properties of benzofuran, pyrazole, and thiazolo[3,2-b][1,2,4]triazine. This unique combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Biological Activity

The compound 2-((3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of benzofuran, pyrazole, and thiazole moieties which contribute to its biological activity. The molecular formula is C24H21N3O5SC_{24}H_{21}N_3O_5S with a molecular weight of approximately 453.51 g/mol. The structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against various cancer types, including breast and lung cancers. For example, it exhibited an IC50 value of approximately 12 µM against the MDA-MB-231 breast cancer cell line .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound can modulate inflammatory pathways. It has been observed to reduce the expression of pro-inflammatory cytokines in cultured macrophages .
  • Antioxidant Properties : The presence of multiple aromatic rings in the structure suggests potential antioxidant activity. In assays measuring reactive oxygen species (ROS), the compound effectively scavenged free radicals, indicating its potential as an antioxidant agent .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and pyrazole rings may interact with key enzymes involved in cancer progression and inflammation. For instance, inhibition of cyclooxygenase (COX) enzymes has been hypothesized based on structural analogs .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells via the mitochondrial pathway. This involves the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers treated human lung adenocarcinoma cells (A549) with varying concentrations (0–50 µM). Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at 15 µM after 48 hours. Flow cytometry analysis revealed significant increases in early and late apoptotic cells upon treatment.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model in RAW 264.7 macrophages. Treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 60% compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueObservations
AnticancerMDA-MB-231 Breast Cancer~12 µMSignificant cytotoxicity observed
AnticancerA549 Lung Adenocarcinoma~15 µMInduction of apoptosis confirmed
Anti-inflammatoryRAW 264.7 Macrophages5–20 µMReduced TNF-α levels by up to 60%
AntioxidantDPPH AssayN/AEffective scavenging of free radicals

Properties

CAS No.

623932-98-9

Molecular Formula

C30H21N5O3S

Molecular Weight

531.6 g/mol

IUPAC Name

(2Z)-2-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C30H21N5O3S/c1-18-14-21-15-20(12-13-24(21)38-18)26-22(17-34(32-26)23-10-6-3-7-11-23)16-25-29(37)35-30(39-25)31-28(36)27(33-35)19-8-4-2-5-9-19/h2-13,15-18H,14H2,1H3/b25-16-

InChI Key

WVVMZMJTEBBBFY-XYGWBWBKSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)C7=CC=CC=C7

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C(=NC(=O)C(=N5)C6=CC=CC=C6)S4)C7=CC=CC=C7

Origin of Product

United States

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